REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:5])[CH2:3][CH3:4].[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH2:14][CH2:13][C:12](=O)[C:10]=2[N:11]=1.C(N)CC.C([BH3-])#N.[Na+]>CO.O.Cl>[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH:14]([NH:5][CH2:2][CH2:3][CH3:4])[CH2:13][CH2:12][C:10]=2[N:11]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(CCC2)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed by evaporation
|
Type
|
STIRRING
|
Details
|
the yellow residue was stirred with ethanol
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the precipitate was again removed by filtration
|
Type
|
CUSTOM
|
Details
|
evaporated with ethanol
|
Type
|
CUSTOM
|
Details
|
to remove propylamine
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol
|
Type
|
CUSTOM
|
Details
|
resulting crystals
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Reaction product
|
Reaction Time |
70 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:5])[CH2:3][CH3:4].[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH2:14][CH2:13][C:12](=O)[C:10]=2[N:11]=1.C(N)CC.C([BH3-])#N.[Na+]>CO.O.Cl>[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH:14]([NH:5][CH2:2][CH2:3][CH3:4])[CH2:13][CH2:12][C:10]=2[N:11]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(CCC2)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed by evaporation
|
Type
|
STIRRING
|
Details
|
the yellow residue was stirred with ethanol
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the precipitate was again removed by filtration
|
Type
|
CUSTOM
|
Details
|
evaporated with ethanol
|
Type
|
CUSTOM
|
Details
|
to remove propylamine
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol
|
Type
|
CUSTOM
|
Details
|
resulting crystals
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Reaction product
|
Reaction Time |
70 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |